N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE
Overview
Description
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a carbamoyl group, a dimethylthienyl group, and a furamide group
Preparation Methods
The synthesis of N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through a reaction with methoxyphenyl isocyanate . The carbamoyl group is often formed through a reaction with carbamoyl chloride . The dimethylthienyl group can be synthesized via a Suzuki–Miyaura coupling reaction . Finally, the furamide group is introduced through a reaction with furamide derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Scientific Research Applications
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic receptors, while the carbamoyl group can form hydrogen bonds with enzymes and proteins. The dimethylthienyl group may participate in π-π interactions, and the furamide group can engage in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-2-FURAMIDE can be compared with similar compounds such as:
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide: This compound has a similar methoxyphenyl and carbamoyl structure but differs in the presence of an acetamide group.
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but lacks the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11-12(2)26-19(21-17(22)15-9-6-10-25-15)16(11)18(23)20-13-7-4-5-8-14(13)24-3/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMUEALMQUAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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